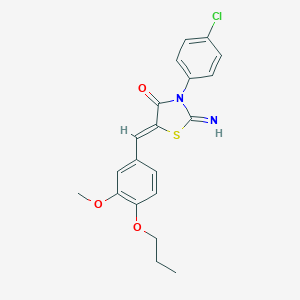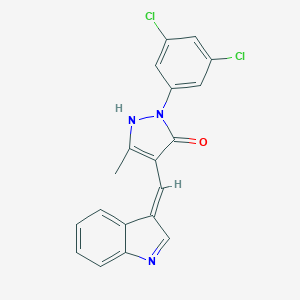![molecular formula C23H18BrN3O3 B302868 5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302868.png)
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPO-27 and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of BPO-27 is not fully understood, but it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPO-27 has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. It has also been found to exhibit good pharmacokinetic properties, such as good solubility and stability, making it a potential candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
BPO-27 has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Future Directions
There are several future directions for the research and development of BPO-27. These include the optimization of its synthesis method to improve its yield and purity, the investigation of its mechanism of action to better understand its anticancer activity, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Synthesis Methods
BPO-27 has been synthesized through various methods, including the reaction of 5-bromo-2-ethoxybenzoic acid with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Another common method involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base, such as triethylamine. These methods have been reported to yield BPO-27 in good to excellent yields.
Scientific Research Applications
BPO-27 has been found to have potential applications in various research fields. Its most significant application is in the field of cancer research, where it has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
properties
Product Name |
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C23H18BrN3O3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-2-29-20-13-10-17(24)14-19(20)21(28)25-18-11-8-16(9-12-18)23-27-26-22(30-23)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,25,28) |
InChI Key |
XBSXMQPTNCMCAA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)

![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)